molecular formula C16H24BNO3 B599160 N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-80-4

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B599160
CAS No.: 1256359-80-4
M. Wt: 289.182
InChI Key: UHFLYUIVDOUTRD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide ( 1256359-80-4) is an organic small molecule with a molecular formula of C16H24BNO3 and a molecular weight of 289.18 g/mol . This compound is supplied as a high-purity solid for research and development purposes. This molecule features a protected boronic acid in the form of a pinacol ester (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group), which is a crucial functional group in modern synthetic chemistry . Boronic esters are widely utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds between organic boronic acids and organic halides. This makes the compound a valuable chemical building block (synthon) for the synthesis of more complex molecules, potentially for pharmaceutical development and materials science . Researchers may employ it to incorporate a specific substituted phenylacetamide structure into target compounds. As a standard safety precaution, this material may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is recommended to handle it with appropriate personal protective equipment and store it under an inert atmosphere at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-12(8-10-13)11-14(19)18(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFLYUIVDOUTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682276
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-80-4
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1a. Palladium-Catalyzed Miyaura Borylation

The most prevalent method involves Miyaura borylation of a halogenated precursor. 4-Bromo-N,N-dimethylphenylacetamide reacts with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. A representative protocol employs:

  • Catalyst : PdCl2_2(PPh3_3)2_2 (3 mol%)

  • Ligand : 1,4-Bis(diphenylphosphino)butane (dppb, 3 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane at 80–100°C under N2_2
    Reaction completion within 12–24 hours yields the target compound at 70–85% efficiency after column chromatography.

1b. Sequential Functionalization via Acetylation and Borylation

Alternative routes first install the boronate ester on 4-bromophenylacetic acid, followed by acetylation:

  • Borylation : 4-Bromophenylacetic acid undergoes Miyaura borylation with B2_2Pin2_2 and Pd(dppf)Cl2_2 (5 mol%) in THF at 60°C.

  • Acetylation : The intermediate reacts with dimethylamine in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form the acetamide.
    This method avoids side reactions but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Optimization of Reaction Parameters

Key variables influencing yield and selectivity include catalyst choice, solvent polarity, and temperature. Comparative data from optimized protocols are summarized below:

ParameterCondition 1Condition 2Condition 3
CatalystPdCl2_2(PPh3_3)2_2Pd(dppf)Cl2_2Pd(OAc)2_2/SPhos
Solvent1,4-DioxaneTHFDMF
Temperature (°C)8060100
Yield (%)857865

Polar aprotic solvents (e.g., DMF) accelerate transmetalation but increase side product formation, while dioxane balances reactivity and selectivity.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and waste reduction:

  • Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer, reducing reaction time to 2–4 hours with 90% yield.

  • Purification : Crystallization from ethanol/water mixtures replaces chromatography, achieving >98% purity.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica enables reuse for 5–7 cycles without significant activity loss.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Miyaura BorylationHigh yield, one-step protocolSensitive to moisture/oxygen
Sequential RouteTolerates functional group diversityMulti-step, lower overall yield

The Miyaura route dominates industrial settings due to scalability, whereas the sequential approach suits specialized intermediates.

Challenges and Limitations in Synthesis

  • Boronate Stability : The pinacol boronate ester hydrolyzes under acidic or aqueous conditions, necessitating inert atmospheres and anhydrous solvents.

  • Byproduct Formation : Homocoupling of B2_2Pin2_2 occurs with excess base, requiring precise stoichiometric control.

  • Purification Complexity : Silica gel chromatography often fails to resolve boronate esters from pinacol byproducts, necessitating alternative adsorbents like reverse-phase C18.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the acetamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In material science, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects depends on its application. In organic synthesis, its boronic ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s mechanism of action would depend on its specific target and the modifications made to its structure.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

Key Compounds:

N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS 214360-60-8)

  • Structure: Lacks methyl groups on the acetamide nitrogen.
  • Properties: Lower lipophilicity compared to dimethyl analogs, with a melting point of 198–200°C (observed in related Ugi products) .
  • Synthesis: Synthesized via acetylation of 4-(dioxaborolane)aniline, yielding 77–93% in THF or CH₂Cl₂ .

N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetamide (CAS 1056456-21-3) Structure: Mono-methylated acetamide. Properties: Intermediate hydrophobicity; used in OLED intermediates .

N,N-Dimethyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1256359-89-3)

  • Structure: Meta-substituted phenyl boronic ester.
  • Properties: Reduced reactivity in Suzuki couplings due to steric hindrance at the meta position .

Table 1: Acetamide Substituent Effects

Compound Substituents Lipophilicity Melting Point (°C) Key Applications
Target Compound N,N-Dimethyl, para High Not reported Cross-coupling, drug design
CAS 214360-60-8 None, para Moderate 198–200 Synthetic intermediates
CAS 1056456-21-3 N-Methyl, para Moderate-High Not reported OLED materials
CAS 1256359-89-3 N,N-Dimethyl, meta High Not reported Specialty chemistry

Boronic Ester Positional Isomerism

Key Compounds:

2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (PN-1940, CAS 1082066-33-8)

  • Structure: Para-substituted phenyl boronic ester with unmodified acetamide.
  • Properties: 98% purity; used in palladium-catalyzed reactions .

N-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl]Acetamide (CAS 874363-18-5)

  • Structure: Pyridine-ring boronic ester.
  • Properties: Enhanced solubility in polar solvents due to the heterocyclic ring .

Table 2: Positional and Heterocyclic Effects

Compound Boronic Ester Position Aromatic Core Reactivity in Suzuki Coupling Notable Data
Target Compound Para Phenyl High NMR data similar to
PN-1940 (CAS 1082066-33-8) Para Phenyl High 98% purity
CAS 874363-18-5 Pyridine-5-position Pyridine Moderate IR ν 1652 cm⁻¹

Functional Group Modifications

Key Compounds:

2-Chloro-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 825630-79-3)

  • Structure: Chloro-substituted acetamide.
  • Properties: Increased electrophilicity; used in alkylation reactions .

N-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethoxy)Phenyl]Acetamide (CAS 1150271-56-9) Structure: Trifluoromethoxy-substituted phenyl.

Table 3: Functional Group Impact

Compound Functional Group Key Property Application Area
Target Compound N,N-Dimethyl High lipophilicity Drug delivery systems
CAS 825630-79-3 Chloro Electrophilic reactivity Synthetic building blocks
CAS 1150271-56-9 Trifluoromethoxy Metabolic stability CNS therapeutics

Biological Activity

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS Number: 873078-93-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C16H26BNO3
  • Molecular Weight : 291.2 g/mol
  • Purity : ≥98%
  • Melting Point : 125°C
  • Physical Form : Crystalline powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is designed to inhibit specific enzymes and pathways involved in disease processes.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several areas:

  • Anticancer Activity :
    • Inhibition of cancer cell proliferation has been observed in various cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231), indicating potent anticancer properties .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on key enzymes such as GSK-3β and ROCK-1, which are involved in cancer progression and inflammatory responses. For example, related compounds have shown IC50 values as low as 8 nM for GSK-3β inhibition .
  • Anti-inflammatory Effects :
    • Studies indicate that the compound may reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells . This suggests a potential therapeutic role in neuroinflammatory conditions.

Summary of Biological Activities

Activity TypeTarget/EffectIC50 ValueReference
AnticancerMDA-MB-231 Cell Proliferation~0.126 μM
Enzyme InhibitionGSK-3β8 nM
Anti-inflammatoryIL-6 ReductionNot specified

Case Studies

  • In Vivo Studies :
    • A study involving BALB/c nude mice demonstrated that treatment with a related compound significantly inhibited lung metastasis in a model of triple-negative breast cancer (TNBC). The results indicated that the compound could be more effective than traditional therapies like TAE226 .
  • Cell Line Studies :
    • In vitro assays showed that N,N-Dimethyl compounds exhibit selective toxicity towards cancer cells compared to normal cells. For instance, a selectivity index was reported where the compound had a 20-fold greater effect on cancerous cells than on non-cancerous MCF10A cells .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in academic laboratories?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . A common approach involves coupling a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) with a halogenated acetamide intermediate. Key steps include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Optimizing solvent systems (e.g., toluene/ethanol/water mixtures).
  • Maintaining inert conditions (argon/nitrogen atmosphere) to prevent boronate oxidation. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of hexanes/ethyl acetate .

Q. How is the structure of this compound confirmed after synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for structural confirmation. Diagnostic signals include:

  • ¹H NMR : Peaks at ~1.3 ppm (singlet, 12H) for the pinacol methyl groups and ~2.8–3.1 ppm (singlet, 6H) for the N,N-dimethyl group.
  • ¹³C NMR : Resonances at ~84–85 ppm (quaternary carbons of the dioxaborolane ring) and ~170 ppm (amide carbonyl). Additional validation may involve FT-IR (amide C=O stretch ~1650–1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies improve yields in Suzuki-Miyaura coupling for sterically hindered derivatives of this compound?

Yield optimization requires addressing steric and electronic effects:

  • Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for hindered substrates.
  • Base choice : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) improves solubility of boronate intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while maintaining high yields. Post-reaction, degassing solvents and using molecular sieves to scavenge moisture can further improve efficiency .

Q. How does the boronate ester moiety influence charge-transfer properties in optoelectronic materials?

The boronate group acts as an electron-deficient unit, enabling intramolecular charge transfer (ICT) when paired with electron-rich moieties (e.g., triphenylamine). This ICT is characterized via:

  • UV-Vis spectroscopy : Red-shifted absorption bands (e.g., λmax ~350–450 nm) indicate extended conjugation.
  • Electrochemical studies : Cyclic voltammetry reveals oxidation/reduction potentials, correlating with HOMO/LUMO levels. Such properties are exploited in organic light-emitting diodes (OLEDs) and nonlinear optical materials .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they addressed?

Challenges include:

  • Low solubility : Slow diffusion methods (e.g., vapor diffusion of hexanes into saturated dichloromethane solutions) promote crystal growth.
  • Polymorphism : Screening multiple solvents (e.g., methanol, acetonitrile) and temperatures (e.g., 4°C to RT) identifies optimal conditions. Data collection with synchrotron radiation enhances resolution for light-atom structures (e.g., boron). Refinement software (SHELX, Olex2) resolves anisotropic displacement parameters for non-hydrogen atoms .

Q. How can computational methods predict reactivity trends for derivatives of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Frontier molecular orbitals : Predict regioselectivity in cross-coupling reactions.
  • Transition states : Identify energy barriers for Suzuki-Miyaura coupling steps.
  • NBO analysis : Quantifies charge distribution at the boron center, guiding functionalization strategies. Validation against experimental NMR and UV-Vis data ensures accuracy .

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